molecular formula C14H12ClNO2 B496126 3-[(4-chlorophenyl)methylamino]benzoic Acid CAS No. 63759-85-3

3-[(4-chlorophenyl)methylamino]benzoic Acid

Cat. No.: B496126
CAS No.: 63759-85-3
M. Wt: 261.7g/mol
InChI Key: IQFUDPRNOBVNAC-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methylamino]benzoic Acid is an organic compound that features a benzoic acid core substituted with a 4-chlorophenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methylamino]benzoic Acid typically involves the following steps:

    Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Substitution: The amino group is reacted with 4-chlorobenzyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methylamino]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-[(4-chlorophenyl)methylamino]benzoic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methylamino]benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzoic Acid: Similar structure but lacks the amino group.

    3-aminobenzoic Acid: Similar structure but lacks the chlorophenyl group.

    4-chlorophenylacetic Acid: Similar structure but with an acetic acid core instead of benzoic acid.

Uniqueness

3-[(4-chlorophenyl)methylamino]benzoic Acid is unique due to the presence of both the 4-chlorophenyl and amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-12-6-4-10(5-7-12)9-16-13-3-1-2-11(8-13)14(17)18/h1-8,16H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFUDPRNOBVNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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